

# Cross-study comparison of Vibegron's efficacy in different patient populations

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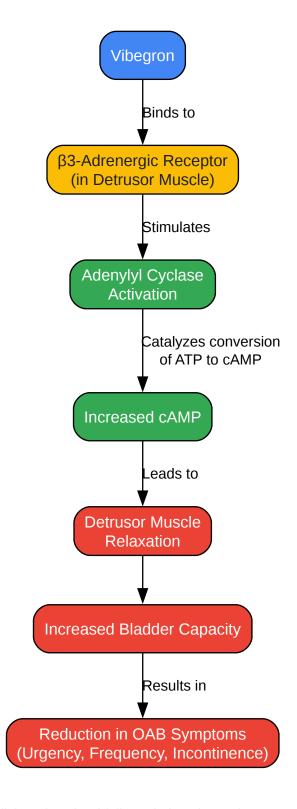
## A Cross-Study Efficacy Analysis of Vibegron in Diverse Urological Conditions

This guide provides a comparative analysis of **Vibegron**'s efficacy across different patient populations, primarily focusing on its application in Overactive Bladder (OAB) and Benign Prostatic Hyperplasia (BPH) with persistent OAB symptoms. The information is intended for researchers, scientists, and drug development professionals, offering a concise summary of key clinical trial data and experimental methodologies.

#### **Mechanism of Action**

**Vibegron** is a selective β3-adrenergic receptor agonist.[1][2][3][4] Its primary mechanism involves the activation of β3-adrenergic receptors in the detrusor muscle of the bladder.[1] This activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP). The elevated cAMP levels induce relaxation of the detrusor smooth muscle, thereby increasing the bladder's capacity to store urine and reducing the symptoms of OAB. **Vibegron** exhibits high selectivity for the  $\beta$ 3 receptor, with over 9,000 times greater affinity compared to  $\beta$ 1 and  $\beta$ 2 receptors, which minimizes potential cardiovascular side effects.





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Vibegron's Mechanism of Action

### **Efficacy in Overactive Bladder (OAB)**



The pivotal international Phase 3 EMPOWUR trial evaluated the efficacy and safety of **Vibegron** in patients with OAB.

### **Experimental Protocol: EMPOWUR Trial**

- Study Design: A randomized, double-blind, placebo- and active-controlled trial.
- Patient Population: Adult patients with OAB experiencing eight or more micturitions per day.
   A subset of patients with dry OAB (less than one urge incontinence episode per day) was included.
- Intervention: Patients were randomized in a 5:5:4 ratio to receive either 75 mg of Vibegron
  once daily, a placebo, or 4 mg of extended-release tolterodine (active control) for 12 weeks.
- Primary Endpoints: The co-primary endpoints were the change from baseline in the average daily number of micturitions and urge urinary incontinence (UUI) episodes at week 12.
- Data Collection: Patients completed a 7-day voiding diary at baseline and at weeks 2, 4, 8, and 12.

**Quantitative Efficacy Data: EMPOWUR Trial** 



Efficacy Endpoint	Vibegron 75 mg (Change from Baseline)	Placebo (Change from Baseline)	Tolterodine 4 mg (Change from Baseline)	Statistical Significance (Vibegron vs. Placebo)
Mean Daily Micturitions	-1.8 episodes	-1.3 episodes	-1.6 episodes	p < 0.001
Mean Daily UUI Episodes (in incontinent patients)	-2.0 episodes	-1.4 episodes	-1.8 episodes	p < 0.0001
Mean Daily Urgency Episodes (OAB Wet)	-3.0 episodes	-2.4 episodes	Not Reported	p < 0.01
Mean Daily Urgency Episodes (OAB Dry)	-2.6 episodes	-1.6 episodes	Not Reported	p < 0.01
Mean Volume per Micturition	Statistically significant increase	Not applicable	Not applicable	p < 0.01

Data presented as adjusted mean change from baseline at week 12.

A 52-week extension study of the EMPOWUR trial demonstrated sustained efficacy of **Vibegron**.

# Efficacy in Benign Prostatic Hyperplasia (BPH) with Persistent OAB Symptoms

The COURAGE trial, a Phase 3 study, assessed the efficacy of **Vibegron** in men with BPH who had persistent OAB symptoms despite being on pharmacological treatment for BPH.



#### **Experimental Protocol: COURAGE Trial**

- Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial. An open-label extension followed for up to 52 weeks.
- Patient Population: Men aged 45 years and older with BPH and OAB symptoms, who were on a stable dose of an  $\alpha$ -blocker with or without a  $5\alpha$ -reductase inhibitor.
- Intervention: Patients were randomized 1:1 to receive either 75 mg of Vibegron once daily or a placebo.
- Primary Endpoints: The co-primary endpoints were the change from baseline in the mean daily number of micturitions and urgency episodes at week 12.
- Secondary Endpoints: Included changes in nocturia episodes, UUI episodes, International Prostate Symptom Score (IPSS)-storage scores, and volume voided per micturition.
- Data Collection: Efficacy was assessed at multiple time points, including week 12 and week 24. Quality of life was measured using the Overactive Bladder Questionnaire (OAB-q).

#### Quantitative Efficacy Data: COURAGE Trial (at Week 12)

Efficacy Endpoint	Vibegron 75 mg (LSMD vs. Placebo)	95% Confidence Interval	P-value
Mean Daily Micturitions	-0.74	-1.02 to -0.46	< 0.0001
Mean Daily Urgency Episodes	-0.95	-1.37 to -0.54	< 0.0001
Mean Daily Nocturia Episodes	-0.22	-0.36 to -0.09	0.002
Mean Daily UUI Episodes	-0.80	-1.33 to -0.27	0.003
IPSS-Storage Score	-0.9	-1.2 to -0.6	< 0.0001
Mean Volume Voided (mL)	15.07	9.13 to 21.02	< 0.0001



LSMD: Least Squares Mean Difference.

**Vibegron** also led to significant improvements in patient-reported quality of life scores compared to placebo. The positive efficacy and safety profile were maintained for up to 52 weeks in the extension trial.

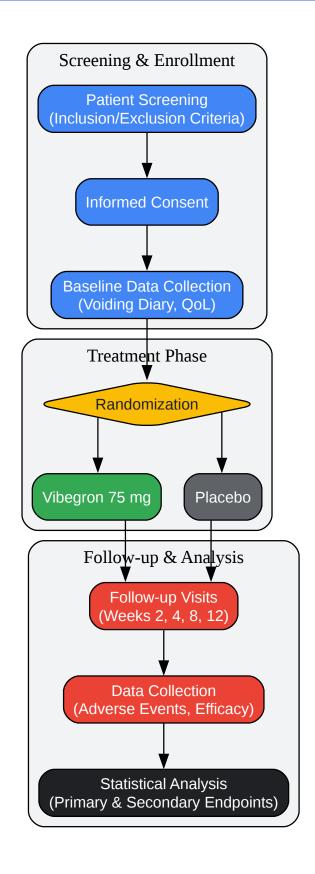
### **Efficacy in Interstitial Cystitis (BPS/IC)**

Currently, there is a lack of significant clinical trial data on the efficacy of **Vibegron** specifically for the treatment of Bladder Pain Syndrome/Interstitial Cystitis (BPS/IC). In many of the pivotal trials for OAB, interstitial cystitis was an exclusion criterion. While other  $\beta$ 3-adrenergic agonists like Mirabegron have been investigated in pilot studies for BPS/IC, dedicated large-scale studies on **Vibegron** for this patient population are not yet available in the public domain.

#### **Clinical Trial Workflow Visualization**

The following diagram illustrates a typical workflow for a Phase 3 clinical trial evaluating the efficacy of **Vibegron**.





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Typical Phase 3 Clinical Trial Workflow



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